N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. This compound contains a benzofuran moiety linked to an oxadiazole ring, which is further substituted with a dimethylfuran group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Dimethylfuran Group: The dimethylfuran group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethylfuran and an appropriate acylating agent.
Coupling with Benzofuran: The final step involves coupling the oxadiazole intermediate with benzofuran-2-carboxylic acid or its derivatives using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Uniqueness
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran, oxadiazole, and dimethylfuran moieties. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-9-7-12(10(2)22-9)16-19-20-17(24-16)18-15(21)14-8-11-5-3-4-6-13(11)23-14/h3-8H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQFVQBACYLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.